![molecular formula C18H25NO2S B4022810 (E)-N-(2-cyclohexylsulfanylethyl)-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B4022810.png)
(E)-N-(2-cyclohexylsulfanylethyl)-3-(2-methoxyphenyl)prop-2-enamide
Overview
Description
(E)-N-(2-cyclohexylsulfanylethyl)-3-(2-methoxyphenyl)prop-2-enamide is an organic compound that features a combination of cyclohexyl, sulfanyl, methoxyphenyl, and prop-2-enamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-cyclohexylsulfanylethyl)-3-(2-methoxyphenyl)prop-2-enamide typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting an appropriate amine with an acid chloride or an ester in the presence of a base.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions.
Methoxyphenyl Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-cyclohexylsulfanylethyl)-3-(2-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium methoxide or other strong bases can facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of biological pathways and enzyme interactions.
Medicine: Possible applications in drug development and medicinal chemistry.
Industry: Utilized in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-(2-cyclohexylsulfanylethyl)-3-(2-methoxyphenyl)prop-2-enamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact pathways and targets would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyclohexylsulfanylethyl)-3-phenylprop-2-enamide: Lacks the methoxy group.
(E)-N-(2-cyclohexylsulfanylethyl)-3-(4-methoxyphenyl)prop-2-enamide: Methoxy group positioned differently on the aromatic ring.
N-(2-cyclohexylsulfanylethyl)-3-(2-methoxyphenyl)prop-2-enamide: Different stereochemistry.
Uniqueness
(E)-N-(2-cyclohexylsulfanylethyl)-3-(2-methoxyphenyl)prop-2-enamide is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(E)-N-(2-cyclohexylsulfanylethyl)-3-(2-methoxyphenyl)prop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2S/c1-21-17-10-6-5-7-15(17)11-12-18(20)19-13-14-22-16-8-3-2-4-9-16/h5-7,10-12,16H,2-4,8-9,13-14H2,1H3,(H,19,20)/b12-11+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSSAVCGVRKODP-VAWYXSNFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NCCSC2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NCCSC2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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